molecular formula C15H16N4O5 B213578 ethyl 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate

ethyl 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B213578
M. Wt: 332.31 g/mol
InChI Key: AQLSWHBZTBASRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-diketone. The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids. The benzoate ester is then formed through esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate is unique due to its combination of a pyrazole ring, nitro group, and benzoate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

ethyl 4-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C15H16N4O5/c1-4-24-15(21)10-5-7-11(8-6-10)16-14(20)13-12(19(22)23)9(2)17-18(13)3/h5-8H,4H2,1-3H3,(H,16,20)

InChI Key

AQLSWHBZTBASRU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Origin of Product

United States

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